![molecular formula C19H17N3O6S2 B2831056 N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 921837-45-8](/img/structure/B2831056.png)

N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a sulfonamide derivative, which is a common functional group in many pharmaceutical drugs. Sulfonamides are known for their antibacterial properties and are used in a variety of drugs, including antibiotics and diuretics .

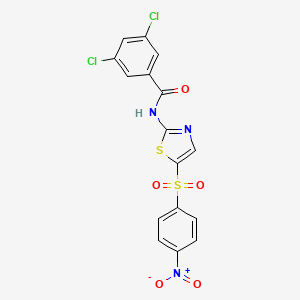

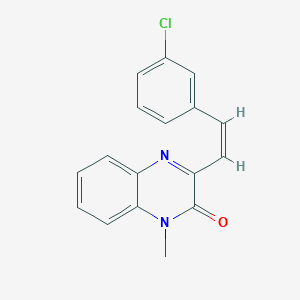

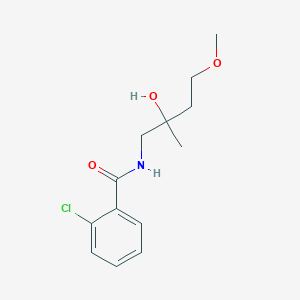

Molecular Structure Analysis

The molecular structure of this compound would be characterized by several key features, including the pyridazine ring, the phenyl ring, and the benzo[b][1,4]dioxine ring. The presence of the sulfonamide group would also be a key feature .Chemical Reactions Analysis

As for the chemical reactions, it would depend on the conditions and the reagents used. The sulfonamide group could potentially undergo hydrolysis under acidic or basic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its structure. For example, the presence of the sulfonamide group could make the compound more polar and therefore more soluble in water .Scientific Research Applications

Theoretical Investigation of Antimalarial Sulfonamides N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide derivatives have been theoretically investigated for their antimalarial properties through computational calculations and molecular docking studies. The investigation focused on their reactivity, antimalarial activity, ADMET properties, and theoretical calculations to explore their potential as COVID-19 therapeutics. Sulphonamide derivatives demonstrated promising antimalarial activity with significant selectivity indices, indicating their potential as dual-purpose agents for antimalarial and possibly anti-COVID-19 applications Fahim & Ismael, 2021.

Enzyme Inhibitory Potential of Benzodioxane Sulfonamides A research study focused on synthesizing new sulfonamides with benzodioxane and acetamide moieties to investigate their enzyme inhibitory potential. The compounds were evaluated for their inhibitory activities against α-glucosidase and acetylcholinesterase. The study found that most synthesized compounds exhibited substantial inhibitory activity, highlighting the therapeutic potential of benzodioxane sulfonamides in managing conditions related to enzyme dysfunction Abbasi et al., 2019.

Antibacterial and Antifungal Activities of Heterocyclic Sulfonamides Another study aimed to synthesize new heterocyclic compounds containing a sulfonamido moiety to evaluate their antibacterial and antifungal activities. The research led to the discovery of compounds with high antimicrobial activities, suggesting the significant potential of these sulfonamide derivatives as antibacterial and antifungal agents Azab, Youssef, & El‐Bordany, 2013.

Antimicrobial Activity of Novel Thiazole, Pyridone, Pyrazole, Chromene, Hydrazone Derivatives Further research into sulfonamide derivatives focused on synthesizing novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a biologically active sulfonamide moiety. These compounds were tested for their in vitro antibacterial and antifungal activities, showing promising results that underscore their potential use in developing new antimicrobial agents Darwish et al., 2014.

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O6S2/c1-29(23,24)19-9-7-16(20-21-19)13-2-4-14(5-3-13)22-30(25,26)15-6-8-17-18(12-15)28-11-10-27-17/h2-9,12,22H,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOYOIIPMEJUHEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-(8-(4-ethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2830975.png)

![2-(4-Chlorophenoxy)-1-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)ethanone](/img/structure/B2830980.png)

![N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)quinoline-2-carboxamide](/img/structure/B2830981.png)

![N-1,3-benzodioxol-5-yl-2-[(9-chloro-6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide](/img/structure/B2830982.png)

![5H,6H,8H-imidazo[2,1-c][1,4]oxazine-2-carboxylic acid hydrochloride](/img/structure/B2830986.png)

![8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-[(naphthalen-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2830988.png)

![8-(3-chlorophenyl)-3-(2-ethoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2830993.png)

![N-(2-ethyl-6-methylphenyl)-3-(3-phenyl-4-piperidin-1-ylisoxazolo[5,4-d]pyrimidin-6-yl)propanamide](/img/structure/B2830994.png)